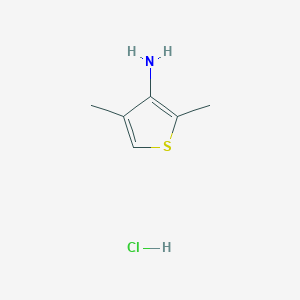

2,4-Dimethylthiophen-3-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dimethylthiophen-3-amine hydrochloride is an organic compound with the molecular formula C6H10ClNS and a molecular weight of 163.67 g/mol . It is a derivative of thiophene, characterized by the presence of two methyl groups at positions 2 and 4, and an amine group at position 3, along with a hydrochloride salt . This compound is typically used in research settings and is not intended for human use .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylthiophen-3-amine hydrochloride can be achieved through several methods. One common approach involves the reaction of 3-amino-2,4-dimethylthiophene with hydrochloric acid . The process begins by cooling a solution of 3-amino-2,4-dimethylthiophene in hydrochloric acid to 0°C. Sodium nitrite is then added dropwise, maintaining the temperature between 0°C and -5°C. The resulting diazonium salt is subsequently reacted with sulfur dioxide in the presence of copper(I) chloride and dodecyltrimethylammonium bromide . The final product is obtained after purification steps involving washing, drying, and crystallization .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Dimethylthiophen-3-amine hydrochloride undergoes various

Activité Biologique

2,4-Dimethylthiophen-3-amine hydrochloride (C₆H₉NS·HCl) is a thiophene derivative characterized by two methyl groups at the 2 and 4 positions and an amine group at the 3 position. This compound has garnered attention for its potential applications in pharmaceuticals and other fields due to its unique chemical structure and biological properties. The hydrochloride form enhances its solubility, making it suitable for various applications in medicinal chemistry.

- Molecular Formula : C₆H₉NS·HCl

- Molecular Weight : 163.66 g/mol

- Solubility : Enhanced by the hydrochloride form

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural similarities with other thiophene derivatives, which have been reported to exhibit a range of therapeutic properties. Notable activities include:

- Antiviral Activity : Some studies indicate that thiophene derivatives can inhibit viral replication, particularly against influenza viruses. For instance, compounds structurally related to thiophenes have shown effective inhibition of PA-PB1 interactions in viral polymerases, suggesting potential antiviral applications .

- Topoisomerase Inhibition : Research has demonstrated that certain thiophene derivatives can act as selective inhibitors of topoisomerases, enzymes critical for DNA replication and repair. This inhibition can lead to significant cell cycle arrest in cancer cells, indicating potential as anticancer agents .

Antiviral Activity

A study focusing on the antiviral properties of thiophene derivatives found that compounds similar to this compound exhibited IC50 values indicating effective inhibition of viral polymerases. The findings suggested that modifications at specific positions could enhance antiviral efficacy without increasing cytotoxicity .

| Compound | IC50 (μM) | EC50 (μM) | Cytotoxicity (CC50 μM) |

|---|---|---|---|

| Compound A | 12 | 7 | >250 |

| Compound B | 28 | 14 | >250 |

| 2,4-Dimethylthiophen-3-amine HCl | TBD | TBD | TBD |

Topoisomerase Inhibition

In another study assessing the topoisomerase inhibitory activity of various thiophene-based compounds, it was found that certain derivatives effectively inhibited topoisomerase II activity with no significant DNA intercalation. This selectivity suggests a targeted approach for developing anticancer therapies .

| Compound | Topo II Inhibition IC50 (μM) | Selectivity |

|---|---|---|

| Compound X | 3.3 | High |

| Compound Y | 31 | Moderate |

| 2,4-Dimethylthiophen-3-amine HCl | TBD | TBD |

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Viral Polymerases : By interfering with protein-protein interactions essential for viral replication.

- Topoisomerase Inhibition : Disrupting the normal function of topoisomerases leads to cell cycle arrest, particularly in cancer cells.

- Potential Antioxidant Activity : Some thiophene derivatives have shown promise as antioxidants, which could play a role in their therapeutic effects.

Propriétés

IUPAC Name |

2,4-dimethylthiophen-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS.ClH/c1-4-3-8-5(2)6(4)7;/h3H,7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDROCKJILOITRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1N)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2099705-25-4 |

Source

|

| Record name | 2,4-dimethylthiophen-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.